N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Description
N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic sulfonamide derivative featuring a unique combination of functional groups. Its structure includes:
- A 4-methylbenzenesulfonyl (tosyl) group, introducing electron-withdrawing properties and enhancing chemical stability.
- A morpholin-4-ylpropyl substituent, improving solubility and bioavailability through its hydrophilic heterocyclic ring.
- An ethanediamide (oxalamide) linker, enabling hydrogen bonding and structural rigidity.
The molecular formula is C₂₂H₂₅N₃O₆S with a molecular weight of 459.57 g/mol. This compound’s design leverages sulfonamide and morpholine pharmacophores, commonly associated with enzymatic inhibition and CNS activity, though specific pharmacological data remain unexplored in the provided evidence .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-17-5-7-18(8-6-17)32(28,29)20(19-4-2-13-31-19)16-24-22(27)21(26)23-9-3-10-25-11-14-30-15-12-25/h2,4-8,13,20H,3,9-12,14-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGGNJUZLGOSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCN2CCOCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound notable for its unique structural characteristics, including a furan ring, a sulfonyl group, and an ethanediamide backbone. This compound has garnered attention for its potential biological activities, making it a candidate for further exploration in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Electrophilic Reactivity : The sulfonyl group acts as an electrophile, which can react with nucleophilic sites on proteins or enzymes.
- Hydrogen Bonding and π-π Stacking : The furan and other aromatic rings can participate in hydrogen bonding and π-π stacking interactions, enhancing the stability of the compound's binding to its targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing furan moieties. For instance, derivatives similar to this compound have shown promising results against SARS-CoV-2, the virus responsible for COVID-19. In particular, compounds with structural similarities exhibited IC50 values in the low micromolar range, indicating effective inhibition of viral replication pathways .
Anticancer Properties
Research has indicated that compounds featuring sulfonamide and furan groups may exhibit anticancer properties. For example, studies have reported that certain furan-containing compounds induce apoptosis in cancer cells through the activation of caspase pathways . The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated.
Case Study 1: Antiviral Efficacy
In a recent study, a series of furan derivatives were screened for their inhibitory effects on SARS-CoV-2 Mpro (main protease). One derivative exhibited an IC50 value of 1.55 μM, demonstrating significant antiviral activity. The structure-based drug design approach revealed that the furan ring plays a critical role in binding affinity and selectivity towards the viral protease .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using various cell lines (e.g., Vero and MDCK cells). Compounds similar to this compound showed low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .
Research Findings Summary
| Activity | IC50 Value | Cell Line Tested | Notes |
|---|---|---|---|
| Antiviral | 1.55 μM | Vero | Effective against SARS-CoV-2 Mpro |
| Anticancer | Not specified | Various | Induces apoptosis via caspase activation |
| Cytotoxicity | >100 μM | Vero, MDCK | Low cytotoxicity indicates safety potential |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differences are summarized below:
*Calculated based on structural formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s tosyl group (electron-withdrawing) may confer higher acidity and metabolic stability compared to electron-donating groups like morpholine or methoxyethyl .
- Aromatic vs. Aliphatic Substituents : Piperazine and phenyl groups (e.g., BA75358) enhance aromatic interactions, while morpholinylpropyl improves solubility .
- Fluorine Substitution : Fluorinated derivatives (e.g., ) often exhibit enhanced bioavailability and binding specificity due to increased electronegativity and reduced metabolic degradation .
Physicochemical and Functional Properties
- Solubility: The morpholinylpropyl group enhances water solubility compared to non-polar substituents (e.g., phenylpiperazine in BA75358) .
- Stability : The tosyl group’s electron-withdrawing nature may reduce hydrolytic degradation relative to esters or amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
